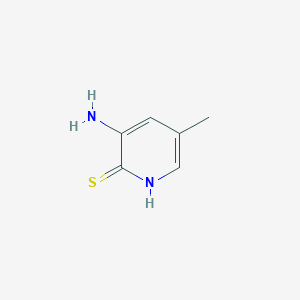

3-Amino-5-methylpyridine-2(1H)-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyl-1H-pyridine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLROYIVGVKRFCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)C(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Amino 5 Methylpyridine 2 1h Thione and Its Core Derivatives

Strategies for Constructing the Pyridine-2(1H)-thione Nucleus

The formation of the central pyridine-2(1H)-thione ring is a critical step, achievable through several synthetic pathways, including reactions with activated nitriles, cyclocondensation, the use of enaminone precursors, and multicomponent reactions.

Synthesis from Activated Nitriles and Thioamides (e.g., Cyanothioacetamide)

A prominent and versatile method for constructing the pyridine-2(1H)-thione scaffold involves the use of cyanothioacetamide as a key building block. researchgate.netrsc.org This approach leverages the reactivity of the active methylene (B1212753) group and the thioamide functionality within cyanothioacetamide. The reaction typically proceeds via condensation with a suitable 1,3-dicarbonyl compound or its equivalent.

For instance, the reaction of ethoxymethyleneacetylacetone with cyanothioacetamide in the presence of a base like N-methylmorpholine directly yields a substituted cyanopyridine-2(1H)-thione. researchgate.net Similarly, reacting β–aryl-α-thiocarbamoylacrylonitrile derivatives with dicarbonyl compounds like (2-thenoyl)-ω,ω,ω-trifluoroacetone results in the formation of 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones. researchgate.net The general mechanism involves an initial condensation followed by an intramolecular cyclization and dehydration/dehydrogenation to form the aromatic pyridine (B92270) ring. These reactions provide a reliable route to highly functionalized pyridine-2(1H)-thiones. researchgate.netresearchgate.net

Cyclocondensation Reactions Utilizing α,β-Unsaturated Carbonyl Compounds

Cyclocondensation reactions that employ α,β-unsaturated carbonyl compounds are a cornerstone in the synthesis of the pyridine-2(1H)-thione nucleus. researchgate.netekb.eg This strategy involves the reaction of an α,β-unsaturated ketone with cyanothioacetamide. ekb.eg The reaction is typically catalyzed by a base, such as piperidine, and proceeds in a refluxing solvent like ethanol (B145695). ekb.eg

The mechanism is initiated by a Michael addition of the active methylene group of cyanothioacetamide to the β-carbon of the unsaturated ketone. The resulting adduct then undergoes an intramolecular cyclization through the attack of the nitrogen atom of the thioamide on one of the carbonyl groups, followed by elimination of water to form the dihydropyridine (B1217469) intermediate. Subsequent dehydrogenation leads to the stable aromatic pyridine-2(1H)-thione ring system. This method allows for the synthesis of various 4,6-di-substituted-3-cyanopyridine-2(1H)-thiones. ekb.eg For example, the reaction of 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylpropenone with cyanothioacetamide affords a highly substituted pyridine-2(1H)-thione derivative. researchgate.net

Approaches Involving Enaminones and Related Precursors

Enaminones are highly versatile intermediates in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. orientjchem.orgnih.gov They serve as effective precursors for constructing the pyridine-2(1H)-thione ring. The synthesis typically involves the reaction of an enaminone with an active methylene nitrile, such as cyanothioacetamide, in the presence of a catalyst. researchgate.net

For example, a one-pot synthesis of substituted thieno[2,3-b]pyridines starts from the reaction of enaminones with 2-cyanothioacetamide (B47340) in the presence of potassium carbonate. researchgate.net In a similar vein, reacting enaminones with malononitrile (B47326) in ethanol can yield highly substituted pyridin-2(1H)-ones, which can be envisioned as precursors to the corresponding thiones. researchgate.net The reaction proceeds through a series of condensation, cyclization, and elimination steps, offering a facile route to complex pyridine derivatives under relatively mild conditions. nih.govresearchgate.net

Multicomponent Reaction Protocols for Thione Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to assembling complex molecular scaffolds like pyridine-2(1H)-thione in a single synthetic operation. acs.orgnanoscalereports.com These one-pot procedures combine three or more starting materials, minimizing waste and simplifying workup procedures. nanoscalereports.com

A common MCR for polysubstituted pyridines involves the cyclocondensation of an aldehyde, an active methylene compound (like malononitrile), and a thiol. nanoscalereports.com To achieve the thione, cyanothioacetamide can be used directly or generated in situ. For instance, the synthesis of 2-amino-3,5-dicyanopyridine derivatives can be achieved through a multicomponent condensation of an aldehyde, malononitrile, and hydrogen sulphide (which forms cyanothioacetamide in situ). nih.gov The resulting intermediate, a substituted 4H-thiopyran, can rearrange under basic conditions to form a pyridine-2-thiolate, which exists in equilibrium with the thione tautomer. nih.gov Catalysts for these reactions vary and can include bases like triethylamine (B128534) or greener alternatives like nano copper ferrite (B1171679). nanoscalereports.comnih.gov

Functional Group Interconversions Leading to the Amino and Methyl Substituents

Once the core pyridine-2(1H)-thione nucleus is established, functional group interconversions are often necessary to install the final amino and methyl groups at the desired positions. The methyl group at the 5-position typically originates from the starting materials used in the cyclization reaction, such as using a methyl-substituted ketone or enone. researchgate.netresearchgate.net For example, the reaction of ethyl acetoacetate (B1235776) with β–aryl-α-thiocarbamoylacrylonitrile introduces a methyl group at the 6-position of the resulting pyridine-2(1H)-thione. researchgate.net

The 3-amino group is often derived from a cyano group at the C3 position, which is a common feature when using cyanothioacetamide or malononitrile in the ring-forming step. researchgate.netekb.eg While direct conversion of the 3-cyano group to a 3-amino group on the pyridine-2(1H)-thione ring is a plausible route, many syntheses build the amino functionality into related fused ring systems. For example, S-alkylation of a 3-cyanopyridine-2(1H)-thione followed by Thorpe-Ziegler cyclization can lead to a 3-aminothieno[2,3-b]pyridine derivative. researchgate.netresearchgate.net Alternatively, syntheses can start with precursors already containing a protected amino group or a nitro group that is later reduced to an amine. nih.gov

A common functional group interconversion for pyridine-2(1H)-thiones is S-alkylation, particularly S-methylation using reagents like methyl iodide, to form 2-(methylthio)pyridine (B99088) derivatives. researchgate.netresearchgate.netclockss.org This reaction is often a prelude to further cyclization or nucleophilic substitution reactions. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yields in 3-Amino-5-methylpyridine-2(1H)-thione Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The choice of catalyst significantly influences the reaction outcome. Basic catalysts are commonly employed to facilitate the condensation and cyclization steps.

Organic Bases: Piperidine and triethylamine are frequently used for cyclocondensation reactions involving cyanothioacetamide and α,β-unsaturated ketones or for MCRs. ekb.egresearchgate.netnih.gov

Inorganic Bases: Stronger bases like sodium ethoxide or potassium carbonate are often used for intramolecular cyclizations, such as the Thorpe-Ziegler reaction, to form fused heterocyclic systems. researchgate.netnih.gov

Green Catalysts: To improve the environmental profile of the synthesis, heterogeneous catalysts like nano copper ferrite or zeolites have been explored for one-pot pyridine syntheses. researchgate.netnanoscalereports.com Piperazine has also been used as an eco-friendly catalyst. researchgate.net

Reaction Medium and Temperature: The solvent and temperature play pivotal roles. Ethanol is a common solvent for many of these syntheses, often under reflux conditions. ekb.egnih.gov In some cases, N,N-dimethylformamide (DMF) is used, particularly for reactions requiring higher temperatures or specific solubility properties. researchgate.netnih.gov The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. acs.org

Yield Improvement: A summary of reaction conditions and their impact on yield is presented below.

| Reaction Type | Precursors | Catalyst/Conditions | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclocondensation | α,β-Unsaturated Ketone + Cyanothioacetamide | Piperidine, Reflux | Ethanol | 4 h | Not specified | ekb.eg |

| Cyclocondensation | 3-Aryl-2-cyano-prop-2-enethioamide + N-(4-fluorophenyl)-3-oxobutanamide | Piperidine, Reflux | Ethanol | 5-8 h | Not specified | nih.govacs.org |

| One-Pot MCR | Aldehyde + Malononitrile + Thiophenol | Nano Copper Ferrite, 50°C | Ethanol | 15 min stir | Good to excellent | nanoscalereports.com |

| One-Pot MCR | Aldehyde + Ethyl Cyanoacetate + Acetophenone + Ammonium Acetate | Microwave Irradiation | Ethanol | 2-7 min | 82-94% | acs.org |

| Thieno[2,3-b]pyridine (B153569) Synthesis | Pyridine-2(1H)-thione + α-haloketone | Piperazine, Sonication, 60°C | Not specified | 30-40 min | 88-95% | researchgate.net |

| Thieno[2,3-b]pyridine Synthesis | Pyridinethione + α-halocarbonyl | Sodium Ethoxide, Reflux | Ethanol | Not specified | Good | nih.gov |

The data indicates that modern techniques like microwave-assisted synthesis and ultrasonication can significantly enhance reaction efficiency. acs.orgresearchgate.net The optimization process often involves a systematic variation of these parameters to find the ideal conditions for the specific substrates being used to synthesize this compound and its derivatives. shd-pub.org.rsresearchgate.netdoaj.org

Chemical Reactivity and Transformation Pathways of the 3 Amino 5 Methylpyridine 2 1h Thione Moiety

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is characteristically electron-deficient, which generally makes it resistant to electrophilic attack unless activating, electron-donating groups are present. In the case of 3-amino-5-methylpyridine-2(1H)-thione, the amino group at the C-3 position and the methyl group at the C-5 position are both activating. These groups increase the electron density of the ring, primarily at the C-4 and C-6 positions, making them the most probable sites for electrophilic substitution.

Conversely, the pyridinone nitrogen and the thione group are electron-withdrawing, deactivating the ring towards electrophiles. The behavior of similar systems, like 2-aminopyridine, during nitration reactions highlights the complexity of these transformations. In acidic media, protonation of the ring nitrogen can further deactivate the ring, while the amino group can be the initial site of attack, leading to rearranged products sapub.org. The interplay between activating and deactivating effects, along with potential steric hindrance, dictates the regioselectivity of substitution reactions sapub.org. Specific studies detailing electrophilic substitution on this compound are not extensively documented in the surveyed literature, but these fundamental principles guide the expected reactivity.

Nucleophilic aromatic substitution, on the other hand, typically requires a good leaving group and is facilitated by electron-withdrawing substituents. Without a suitable leaving group, such as a halogen, at positions C-4 or C-6, the this compound ring is generally unreactive towards nucleophiles.

Reactions Involving the Thione (C=S) Group

The thione group is a dominant center of reactivity due to the nucleophilicity of the sulfur atom, which exists in tautomeric equilibrium with the corresponding thiol form, 3-amino-5-methylpyridine-2-thiol.

The sulfur atom of the thione/thiol group is highly nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides or sulfates, in the presence of a base. This reaction is a cornerstone of the derivatization of pyridinethiones, yielding stable 2-(alkylthio)pyridine derivatives. These products are often key intermediates for further cyclization reactions.

S-acylation is also a feasible transformation, where reaction with acyl halides or anhydrides would produce 2-(acylthio)pyridine derivatives. These compounds are generally more reactive than their S-alkylated counterparts and can serve as acylating agents themselves or undergo further intramolecular reactions.

Table 1: Representative S-Alkylation and S-Acylation Reactions This table is based on the general reactivity of pyridinethiones.

| Reaction Type | Electrophilic Reagent | Reagent Class | Product Type |

|---|---|---|---|

| S-Alkylation | Methyl Iodide (CH₃I) | Alkyl Halide | 2-(Methylthio)pyridine (B99088) |

| S-Alkylation | Ethyl Bromoacetate (BrCH₂COOEt) | α-Halo Ester | 2-(Ethoxycarbonylmethylthio)pyridine |

| S-Alkylation | Phenacyl Bromide (PhCOCH₂Br) | α-Halo Ketone | 2-(Phenacylthio)pyridine |

| S-Acylation | Acetyl Chloride (CH₃COCl) | Acyl Halide | 2-(Acetylthio)pyridine |

| S-Acylation | Benzoyl Chloride (PhCOCl) | Acyl Halide | 2-(Benzoylthio)pyridine |

The synthesis of thieno[2,3-b]pyridines from this compound is a well-established and powerful transformation. The most common strategy is a variation of the Gewald reaction, which involves three sequential steps:

S-alkylation of the pyridinethione with an α-halocarbonyl compound or an α-halonitrile.

Intramolecular cyclization where the active methylene (B1212753) group of the newly introduced S-alkyl chain attacks the C-3 position of the pyridine ring.

Aromatization to yield the stable thieno[2,3-b]pyridine (B153569) system.

This reaction pathway allows for the construction of a five-membered thiophene (B33073) ring fused to the pyridine core, a scaffold of significant interest in medicinal chemistry. The nature of the substituent on the starting α-halocarbonyl reagent determines the substitution pattern on the newly formed thiophene ring.

Table 2: Reagents for Thieno[2,3-b]pyridine Synthesis This table illustrates common reagents used for the synthesis of thieno[2,3-b]pyridines from pyridinethione precursors.

| Reagent for S-Alkylation | Resulting Intermediate Substituent at C2 | Functional Group for Cyclization | Final Thieno[2,3-b]pyridine Substituent at C3 |

|---|---|---|---|

| Ethyl chloroacetate | -CH₂COOEt | Ester | -OH (after hydrolysis/tautomerization) |

| Chloroacetonitrile | -CH₂CN | Nitrile | -NH₂ |

| Phenacyl bromide | -CH₂COPh | Ketone | Phenyl |

| 3-Chloro-2,4-pentanedione | -CH(COCH₃)₂ | β-Diketone | Acetyl |

Transformations of the Amino Group (–NH2)

The nucleophilic amino group at the C-3 position is another key site for chemical modification, enabling condensation and cyclization reactions to build further fused ring systems.

The primary amino group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines, commonly known as Schiff bases (azomethines). This reaction typically occurs under mild heating, sometimes with acid catalysis. The formation of an azomethine from the related 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with benzaldehyde (B42025) has been reported, demonstrating the viability of this transformation researcher.life. These Schiff bases are valuable intermediates themselves, as the C=N bond can be reduced or participate in cycloaddition reactions.

The 3-amino group is a crucial anchor for constructing fused heterocyclic systems, such as pyridopyrimidines and triazolopyridines.

Fused Pyrimidines: Reaction of the 3-amino group with 1,3-dielectrophilic reagents can lead to the formation of a fused pyrimidine (B1678525) ring. For example, treatment with β-ketoesters or malonic esters can yield pyridopyrimidinone derivatives.

Fused Triazoles: The synthesis of fused triazoles, such as triazolo[4,3-a]pyridines, can be achieved through multi-step sequences organic-chemistry.org. A common approach involves converting the 3-amino group into a hydrazine (B178648) derivative. This can be accomplished via diazotization with nitrous acid followed by reduction. The resulting hydrazine can then be cyclized with various one-carbon electrophiles (e.g., orthoesters, acid chlorides) to form the fused 1,2,4-triazole (B32235) ring organic-chemistry.org. Alternative modern methods for synthesizing triazolopyridines involve the cyclization of enaminonitriles with hydrazides or the oxidative cyclization of amidrazones, highlighting diverse strategies that could be adapted for this scaffold researchgate.netmdpi.com.

Table 3: Reagents for Fused Ring Synthesis from the Amino Group This table outlines general strategies for building fused rings from an aminopyridine core.

| Target Fused Ring | Reagent Class | Example Reagent | Resulting Fused System |

|---|---|---|---|

| Pyrimidine | 1,3-Dicarbonyl / β-Ketoester | Diethyl Malonate | Pyridopyrimidinone |

| Pyrimidine | α,β-Unsaturated Ketone | Chalcone | Tetrahydropyridopyrimidine |

| 1,2,4-Triazole | (via Hydrazine) + C1 source | Triethyl Orthoformate | Triazolopyridine |

| 1,2,4-Triazole | (via Hydrazine) + Isothiocyanate | Phenyl Isothiocyanate | Aminotriazolopyridine |

Reactivity of the Methyl Group (–CH3) as a Nucleophilic or Electrophilic Site

The methyl group at the 5-position of the pyridine ring is generally considered a weak nucleophile. However, its reactivity can be significantly enhanced under specific conditions. The acidity of the protons on the methyl group is increased by the electron-withdrawing nature of the pyridine ring, making them susceptible to deprotonation by strong bases.

Nucleophilic Reactivity:

Treatment of picolines (methylpyridines) with strong bases, such as butyllithium (B86547) (BuLi) or sodium amide (NaNH2), can generate a carbanion at the methyl group. wikipedia.orgchemicalbook.com This resulting nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions. For instance, it can react with electrophiles like aldehydes, ketones, and alkyl halides. chemicalbook.com While specific studies on this compound are limited, it is reasonable to extrapolate that its methyl group can be similarly deprotonated to form a potent nucleophile.

A notable application of this nucleophilicity is the condensation reaction with formaldehyde (B43269) to form the corresponding vinylpyridine derivative. wikipedia.org This type of reaction is crucial in the synthesis of various polymers and specialized chemicals.

Electrophilic Reactivity:

The methyl group itself is not an electrophilic site. However, it can be transformed into one through oxidation. The oxidation of the methyl group on a pyridine ring to a carboxylic acid is a well-established transformation, often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). wikipedia.orggoogle.com This converts the neutral methyl group into a highly electrophilic carbonyl carbon within the carboxylic acid functionality. This transformation opens up a plethora of subsequent reactions, including esterification and amidation.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Nucleophilic Addition | Strong base (e.g., BuLi), then electrophile (e.g., aldehyde) | Functionalized side chain | wikipedia.orgchemicalbook.com |

| Condensation | Formaldehyde | Vinylpyridine derivative | wikipedia.org |

| Oxidation | Strong oxidizing agent (e.g., KMnO4) | Pyridine carboxylic acid | wikipedia.orggoogle.com |

Rearrangement Reactions and Isomerizations

The structure of this compound is amenable to several types of rearrangement and isomerization reactions, primarily involving the interplay between the amino group and the heterocyclic ring.

Thione-Thiol Tautomerism:

A fundamental isomerization inherent to pyridinethiones is the thione-thiol tautomerism. This compound can exist in equilibrium with its tautomeric form, 3-Amino-5-methylpyridine-2-thiol. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many cases, the thione form is the more stable tautomer. jocpr.com This tautomerism is crucial as the reactivity of the thiol form, with its nucleophilic sulfur atom, is distinct from that of the thione.

Dimroth Rearrangement:

The Dimroth rearrangement is a well-documented reaction in heterocyclic chemistry, particularly for 1,2,3-triazoles and certain pyrimidine derivatives. wikipedia.orgnih.gov This rearrangement involves the opening of the heterocyclic ring followed by re-closure in a different orientation, leading to the exchange of an endocyclic and an exocyclic heteroatom. Given the presence of an exocyclic amino group adjacent to a ring nitrogen atom, this compound could potentially undergo a Dimroth-type rearrangement under certain conditions, such as in boiling pyridine or in the presence of acid or base. wikipedia.orgnih.gov This would lead to the formation of a structural isomer with a different substitution pattern on the pyridine ring. The rate of such rearrangements can be influenced by substituents on the ring. rsc.org

| Rearrangement/Isomerization | Description | Potential Outcome for this compound | References |

| Thione-Thiol Tautomerism | Equilibrium between the C=S (thione) and C-SH (thiol) forms. | Formation of 3-Amino-5-methylpyridine-2-thiol. | jocpr.com |

| Dimroth Rearrangement | Ring opening and re-closure leading to heteroatom exchange. | Isomerization to a different substituted aminopyridine. | wikipedia.orgnih.govrsc.org |

Metal-Mediated Transformations and Catalytic Applications (e.g., Ligand Role)

The this compound molecule possesses multiple potential coordination sites, making it an excellent ligand for a variety of metal ions. The sulfur atom of the thione group, the nitrogen atom of the pyridine ring, and the nitrogen atom of the amino group can all participate in coordination to a metal center. This versatility allows for the formation of a wide range of metal complexes with diverse structures and catalytic activities.

Ligand Behavior:

Pyridinethiones are known to be effective ligands for transition metals. wikipedia.org The soft sulfur donor atom has a high affinity for soft metal ions, while the harder nitrogen atoms can coordinate to a broader range of metal centers. This allows this compound to act as a mono-, bi-, or even tridentate ligand, depending on the metal ion and reaction conditions. The formation of stable chelate rings with the metal center is a key feature of its coordinating ability.

Catalytic Applications:

Transition metal complexes of pyridine-containing ligands have been extensively studied for their catalytic properties in various organic transformations. wikipedia.orgunimi.itnih.gov While specific catalytic applications of this compound complexes are not widely reported, analogous systems suggest potential applications in areas such as:

Oxidation Reactions: Iron and copper complexes of nitrogen- and sulfur-containing ligands are known to catalyze a variety of oxidation reactions, including the oxidation of alcohols and the epoxidation of alkenes. unimi.it

Coupling Reactions: Palladium and nickel complexes are widely used as catalysts for cross-coupling reactions, such as Suzuki and Heck reactions. The electronic properties of the this compound ligand could be tuned to influence the efficiency and selectivity of such transformations.

Hydrogenation Reactions: Rhodium and ruthenium complexes with pyridine-based ligands are effective catalysts for the hydrogenation of various functional groups. wikipedia.org

The specific geometry and electronic environment imposed by the this compound ligand on the metal center would play a crucial role in determining the catalytic activity and selectivity of the resulting complex.

| Metal Complex Property | Description | Relevance to this compound | References |

| Ligand Coordination | Can bind to metal ions through S, N(pyridine), and N(amino) atoms. | Forms stable mono-, bi-, and tridentate complexes. | wikipedia.org |

| Catalytic Activity (Potential) | Can facilitate oxidation, coupling, and hydrogenation reactions. | Complexes may be active catalysts for various organic transformations. | wikipedia.orgunimi.itnih.gov |

Spectroscopic and Crystallographic Approaches for Structural Elucidation of 3 Amino 5 Methylpyridine 2 1h Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For 3-Amino-5-methylpyridine-2(1H)-thione, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be indispensable.

A critical aspect of the NMR analysis would be to confirm the existence of the thione tautomer over its thiol counterpart (3-amino-5-methylpyridine-2-thiol). In solution, pyridine-2-thiones predominantly exist in the thione form, a stability conferred by the strong thioamide resonance. This preference would be reflected in the NMR data.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for each proton group.

Aromatic Protons: The two protons on the pyridine (B92270) ring (H-4 and H-6) would appear as distinct signals in the downfield region (typically δ 6.5-8.5 ppm), characteristic of aromatic protons. Their specific chemical shifts and coupling patterns would be influenced by the electronic effects of the amino, methyl, and thione groups.

Amine and Amide Protons (N-H): The spectrum would feature signals for the N-H proton of the pyridine ring and the two protons of the amino (-NH₂) group. These protons are exchangeable and their signals can be broad, with chemical shifts that are highly dependent on solvent, concentration, and temperature. The ring N-H proton of a pyridine-thione typically appears significantly downfield (δ > 10 ppm) due to deshielding and hydrogen bonding. The amino group protons would likely appear in the δ 3-5 ppm range.

Methyl Protons (-CH₃): The methyl group at the C-5 position would give rise to a sharp singlet in the upfield region of the spectrum (typically δ 2.0-2.5 ppm).

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ring N-H | > 10 | Broad Singlet |

| Ring C-H (H-4, H-6) | 6.5 - 8.5 | Doublets |

| Amino (-NH₂) | 3.0 - 5.0 | Broad Singlet |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet |

Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment and functional group type.

Thione Carbon (C=S): The most characteristic signal would be that of the C-2 carbon, part of the C=S (thiocarbonyl) group. This carbon is highly deshielded and is expected to resonate at a very low field, typically in the range of δ 175-200 ppm. This is a key indicator of the thione tautomer.

Aromatic Carbons: The remaining four carbons of the pyridine ring would appear in the aromatic region (δ 100-160 ppm). The carbons directly attached to the nitrogen and amino groups (C-3 and C-6) would have their chemical shifts significantly influenced by these heteroatoms.

Methyl Carbon (-CH₃): The methyl carbon would produce a signal in the aliphatic region, typically at δ 15-25 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S (C-2) | 175 - 200 |

| C-NH₂ (C-3) | 140 - 155 |

| C-H (C-4) | 110 - 125 |

| C-CH₃ (C-5) | 125 - 140 |

| C-H (C-6) | 130 - 145 |

| -CH₃ | 15 - 25 |

Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

To confirm the structural assignment unequivocally, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity between the H-4 and H-6 protons through the ring system, if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively assign the proton signals for H-4, H-6, and the methyl group to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₆H₈N₂S, leading to a calculated molecular weight of approximately 140.21 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 140. Due to the presence of a sulfur atom, a characteristic M+2 peak at m/z 142, with an intensity of about 4.4% relative to the M⁺ peak, is anticipated, corresponding to the natural abundance of the ³⁴S isotope. This isotopic pattern is a key indicator for the presence of sulfur in the molecule. sapub.orgresearchgate.net

The fragmentation of this compound is likely to follow pathways observed for other aminopyridine and pyrimidinethione derivatives. sapub.orglibretexts.orgnih.govlibretexts.org Common fragmentation patterns include:

Loss of small molecules: The initial fragmentation may involve the loss of small, stable molecules. For instance, the elimination of a thiocarbonyl group (CS) or a hydrogen sulfide (B99878) molecule (H₂S) could occur.

Cleavage of the amino group: The amino group can be lost as an NH₂ radical, leading to a fragment ion at m/z 124.

Ring fragmentation: The pyridine ring itself can undergo cleavage, leading to a variety of smaller fragment ions. The specific fragmentation pattern would provide valuable information about the substitution pattern on the ring. For example, cleavage adjacent to the methyl group could result in the loss of a methyl radical (CH₃), giving a fragment at m/z 125.

A comparative analysis with the oxygen analogue, 3-Amino-5-methylpyridin-2(1H)-one (MW: 124.14 g/mol ), would highlight the differences in fragmentation due to the presence of sulfur instead of oxygen. nih.gov The fragmentation of the pyridone would involve the loss of CO, whereas the thione would lose CS.

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value | Notes |

| Molecular Formula | C₆H₈N₂S | |

| Molecular Weight | 140.21 g/mol | |

| Molecular Ion (M⁺) | m/z 140 | |

| M+2 Peak | m/z 142 | Expected intensity ~4.4% of M⁺ due to ³⁴S |

| Key Fragments | Loss of CS, H₂S, NH₂, CH₃ | Based on fragmentation of similar structures sapub.orglibretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric State Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying tautomerism. This compound can exist in two primary tautomeric forms: the thione form and the thiol form (3-amino-5-methylpyridine-2-thiol). The position of the absorption maxima (λ_max) in the UV-Vis spectrum can help in determining the predominant tautomer in a given solvent.

The UV-Vis spectrum of pyridine-2(1H)-thione itself shows characteristic absorption bands. nist.gov The spectrum of this compound is expected to exhibit similar features, with shifts in the absorption maxima due to the presence of the amino and methyl substituents. The electronic transitions are typically of the π → π* and n → π* type. researchgate.netnih.gov

π → π transitions:* These are generally high-intensity absorptions and are associated with the conjugated π-system of the pyridine ring.

n → π transitions:* These are typically of lower intensity and involve the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to an anti-bonding π* orbital.

The solvent can have a significant effect on the position of the absorption bands. In polar solvents, hydrogen bonding can stabilize the ground state of the thione tautomer, leading to a blue shift (hypsochromic shift) of the n → π* transition. Conversely, the π → π* transition may exhibit a red shift (bathochromic shift). By studying the UV-Vis spectra in a range of solvents with varying polarities, it is possible to probe the nature of the electronic transitions and the tautomeric equilibrium.

For comparison, the UV-Vis spectrum of 3-aminopyridine (B143674) in the gas phase shows absorption maxima around 230 nm and 280 nm. nist.govnist.gov The introduction of the thione group and the methyl substituent in this compound would be expected to cause a bathochromic shift of these bands.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Transition Type | Predicted λ_max Range (nm) | Notes |

| π → π | 280 - 350 | Expected to be intense; position influenced by solvent polarity. |

| n → π | 350 - 450 | Expected to be of lower intensity; sensitive to solvent effects. |

Single Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structure Determination

Based on studies of related pyridine-2(1H)-thione and aminopyridine structures, several key structural features can be anticipated: researchgate.netnih.govmdpi.com

Tautomeric Form: In the solid state, many pyridine-2(1H)-thiones exist predominantly in the thione form rather than the thiol form. This is often due to the formation of stable intermolecular hydrogen bonds.

Hydrogen Bonding: The presence of the amino group and the N-H and C=S moieties of the thione group allows for the formation of extensive intermolecular hydrogen bonding networks. These interactions are crucial in dictating the packing of the molecules in the crystal lattice, leading to the formation of supramolecular structures such as dimers, chains, or sheets. researchgate.netnih.gov

Planarity: The pyridine ring is expected to be essentially planar. The substituents (amino and methyl groups) will be attached to this ring, and their orientation relative to the ring will be determined.

A detailed analysis of the crystal structure would also reveal important information about the supramolecular chemistry of the compound. The types of intermolecular interactions, such as N-H···S, N-H···N, and C-H···S hydrogen bonds, as well as potential π-π stacking interactions between the pyridine rings, would be elucidated. researchgate.netnih.govmdpi.com

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Feature | Significance |

| Tautomer | Likely the thione form | Confirms the dominant tautomer in the solid state. |

| Key Bond Lengths | C=S, C-N, C-C | Provides information on bond order and electronic distribution. |

| Hydrogen Bonding | Extensive N-H···S and N-H···N interactions | Dictates the supramolecular assembly and crystal packing. |

| Supramolecular Structure | Formation of dimers, chains, or sheets | Understanding of the solid-state organization. |

Computational and Theoretical Investigations of 3 Amino 5 Methylpyridine 2 1h Thione’s Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of 3-Amino-5-methylpyridine-2(1H)-thione would provide fundamental insights into its behavior.

Geometry Optimization and Energetic Landscapes

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would reveal key bond lengths, bond angles, and dihedral angles.

Given the potential for tautomerism between the thione (C=S) and thiol (S-H) forms, as well as different rotational conformations of the amino group, DFT calculations would be essential to determine the relative energies of these different isomers. This would establish the most stable or predominant form of the molecule under various conditions. The energetic landscape would map out the energy changes associated with these different conformations, identifying the global minimum energy structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, an FMO analysis would identify the regions of the molecule where electrophilic and nucleophilic attacks are most likely to occur by mapping the distribution of the HOMO and LUMO across the molecular structure.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: This data is hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. sigmaaldrich.com It is plotted onto the electron density surface, using a color scale to indicate regions of negative and positive electrostatic potential. Red areas typically denote electron-rich regions, which are susceptible to electrophilic attack, while blue areas represent electron-poor regions, which are prone to nucleophilic attack. sigmaaldrich.com

For this compound, an MESP map would highlight the electronegative sulfur and nitrogen atoms as likely sites of positive potential (attracting nucleophiles), while the amino group and aromatic ring protons would show areas of negative potential (attracting electrophiles). This provides a clear, intuitive guide to the molecule's reactive sites. bldpharm.com

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, electron delocalization from occupied to unoccupied orbitals, and hyperconjugative interactions within a molecule. It provides a detailed picture of the bonding and electronic structure in a localized orbital framework.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, a range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices, derived from DFT, provide a quantitative basis for the predictions made from HOMO-LUMO and MESP analyses. nih.gov

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile, calculated as χ²/(2η).

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.8 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 3.5 |

| Chemical Hardness (η) | (I-A)/2 | 2.3 |

| Chemical Softness (S) | 1/η | 0.43 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.66 |

Note: This data is hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

Potential Energy Surface (PES) Scanning for Conformational Analysis and Reaction Pathways

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles, one can map the conformational landscape, identifying energy minima (stable conformers) and transition states (energy barriers) between them.

For this compound, a PES scan would be particularly useful for studying the rotation of the amino group and the methyl group. This would reveal the rotational energy barriers and the most stable rotational isomers. Furthermore, PES scanning can be used to model reaction pathways, for example, by mapping the energy changes as a reactant approaches the molecule, providing insights into the mechanism of potential chemical reactions.

Solvation Models and Solvent Effects on Electronic Properties and Tautomeric Equilibria

The equilibrium between the thione and thiol tautomers of this compound is significantly influenced by the surrounding solvent. Computational chemistry provides powerful tools to model these interactions and predict their effects on the molecule's electronic properties and the stability of its different forms.

Solvation Models: The Polarizable Continuum Model (PCM) is a widely used and effective method for studying solvent effects. In this model, the solvent is represented as a continuous, polarizable dielectric medium, while the solute molecule is placed within a cavity in this medium. This approach allows for the calculation of the solute's properties in the presence of a solvent without the high computational cost of explicitly modeling individual solvent molecules. For more detailed analysis, explicit solvent models, where a limited number of solvent molecules are placed around the solute, can be employed to account for specific interactions like hydrogen bonding.

Solvent Effects on Tautomeric Equilibria: The relative stability of the thione and thiol tautomers can be significantly altered by the solvent. The thione form, with its C=S double bond, and the thiol form, with its S-H group, exhibit different polarities and capacities for hydrogen bonding. Theoretical studies on analogous compounds, such as 3-hydroxy-2-mercaptopyridine, have demonstrated that the thione form is often more stable, and the presence of a solvent that can act as a hydrogen bond acceptor or donor can further influence this equilibrium. Density Functional Theory (DFT) calculations, often at the B3LYP level of theory with an appropriate basis set, are employed to calculate the relative energies of the tautomers in the gas phase and in various solvents using the PCM model. bohrium.com These calculations can predict which tautomer is more stable in a given solvent and by how much.

A hypothetical data table illustrating the kind of results obtained from such studies is presented below. The values are for illustrative purposes and are not based on actual experimental or computational data for this compound.

Table 1: Hypothetical Calculated Relative Energies (kcal/mol) of this compound Tautomers in Different Solvents

| Tautomer | Gas Phase | Chloroform (ε=4.81) | Ethanol (B145695) (ε=24.55) | Water (ε=78.39) |

| Thione | 0.00 | 0.00 | 0.00 | 0.00 |

| Thiol | +2.5 | +1.8 | +1.2 | +0.8 |

This table is interactive. You can sort the data by clicking on the column headers.

Spectroscopic Property Prediction (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational methods are invaluable for predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for interpreting experimental spectra and for identifying the presence of different tautomers.

Calculated NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). By calculating the theoretical chemical shifts for each tautomer, a direct comparison with experimental NMR data can be made. This comparison is a powerful tool for determining the dominant tautomeric form in solution. For structurally similar compounds like 2-amino-3-methylpyridine, good correlation between calculated and experimental NMR shifts has been reported. nih.gov

Calculated IR Spectra: The vibrational frequencies and intensities of the molecule can be calculated using DFT. These calculated frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. By comparing the calculated IR spectra of the thione and thiol tautomers with the experimental spectrum, characteristic vibrational modes can be assigned. For example, the thione form would be expected to show a strong C=S stretching vibration, while the thiol form would exhibit a characteristic S-H stretching band. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

Calculated UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). The solvent can significantly affect these transitions, a phenomenon known as solvatochromism. TD-DFT calculations incorporating the PCM can model these solvent effects and predict how the UV-Vis spectrum will change in different solvents.

Below are hypothetical tables representing the kind of data that would be generated from these computational spectroscopic predictions. These values are illustrative and not from actual calculations for this compound.

Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound

| Carbon Atom | Thione Form | Thiol Form |

| C2 | 175.2 | 158.9 |

| C3 | 110.5 | 115.3 |

| C4 | 135.8 | 133.1 |

| C5 | 120.1 | 122.4 |

| C6 | 145.3 | 148.0 |

| CH₃ | 17.8 | 17.5 |

This table is interactive. You can sort the data by clicking on the column headers.

Table 3: Hypothetical Calculated Key IR Frequencies (cm⁻¹) for Tautomers of this compound| Vibrational Mode | Thione Form | Thiol Form |

| N-H Stretch (Amino) | 3450, 3350 | 3455, 3355 |

| C=S Stretch | 1150 | - |

| S-H Stretch | - | 2550 |

| C=N Stretch | 1620 | 1615 |

This table is interactive. You can sort the data by clicking on the column headers.

Table 4: Hypothetical Calculated UV-Vis Absorption (λmax, nm) for the Thione Tautomer in Different Solvents| Solvent | π → π* Transition | n → π* Transition |

| Gas Phase | 290 | 380 |

| Chloroform | 295 | 375 |

| Ethanol | 300 | 370 |

| Water | 305 | 365 |

This table is interactive. You can sort the data by clicking on the column headers.

Applications in Advanced Synthetic and Materials Chemistry

Role as Versatile Building Blocks in Organic Synthesis

3-Amino-5-methylpyridine-2(1H)-thione is a versatile heterocyclic building block in organic synthesis due to the presence of multiple reactive sites. The amino group, the thione/thiol tautomeric functionality, and the pyridine (B92270) ring itself offer various avenues for chemical modification and the introduction of diverse functional groups. This trifunctional nature allows for its participation in a wide array of chemical transformations, making it a valuable precursor for the synthesis of a broad range of more complex molecules.

The amino group can act as a nucleophile in reactions such as acylation, alkylation, and diazotization, allowing for the introduction of various substituents. The thione group can undergo S-alkylation to form 2-(alkylthio)pyridines, which are themselves useful intermediates. Furthermore, the pyridine ring can participate in electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the existing substituents. The combination of these reactive centers makes this compound a key starting material for the construction of diverse molecular scaffolds.

The utility of related aminopyridine derivatives as precursors in the synthesis of various heterocyclic compounds is well-documented. For instance, 2-aminopyridine derivatives are recognized as important precursors for a variety of heterocyclic systems. This highlights the general importance of the aminopyridine scaffold as a foundational element in synthetic organic chemistry.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactions | Potential Products |

| Amino Group (-NH₂) | Acylation, Alkylation, Diazotization, Schiff base formation | Amides, Substituted amines, Diazonium salts, Imines |

| Thione/Thiol Group (-C=S/-SH) | S-Alkylation, Oxidation, Cyclization | 2-(Alkylthio)pyridines, Disulfides, Fused thiazolo[3,2-a]pyridines |

| Pyridine Ring | Electrophilic Substitution, Nucleophilic Substitution | Halogenated pyridines, Nitropyridines |

Precursors for the Synthesis of Complex Fused Heterocyclic Systems (e.g., Pyridothienopyrimidines, Pyrido[3',2':4,5]thieno[2,3-d]pyrimidines)

A significant application of this compound and its derivatives is in the synthesis of complex fused heterocyclic systems. These polycyclic structures are of great interest in medicinal chemistry and materials science due to their often-unique biological and photophysical properties. The strategic placement of reactive functional groups in the aminopyridinethione core allows for sequential cyclization reactions to build up these intricate molecular architectures.

Specifically, derivatives of 3-aminothieno[2,3-b]pyridines, which can be synthesized from aminopyridinethiones, are key intermediates in the preparation of pyridothienopyrimidines. These compounds are formed through various cyclization reactions. For example, 3-amino-thieno[2,3-b]pyridine-2-carboxamides can be cyclized with different reagents to yield a variety of pyridothienopyrimidine derivatives nih.govnih.gov.

The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines has also been achieved using related aminothienopyridine precursors. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a starting material for the synthesis of various pyridothienopyrimidine derivatives through reactions involving cyclization with reagents like phenylisothiocyanate mdpi.com. The versatility of the starting aminothienopyridine allows for the construction of a library of fused heterocyclic compounds with diverse substitution patterns.

Table 2: Examples of Fused Heterocyclic Systems Derived from Aminopyridinethione Precursors

| Precursor Type | Fused Heterocyclic System | Synthetic Strategy | Reference |

| 3-Amino-thieno[2,3-b]pyridine-2-carboxamides | Pyridothienopyrimidines | Cyclization with various reagents | nih.govnih.gov |

| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | Reaction with phenylisothiocyanate and subsequent cyclization | mdpi.com |

Ligand Design in Coordination Chemistry

The structural features of this compound make it an excellent candidate for ligand design in coordination chemistry. The presence of both nitrogen and sulfur atoms, which are soft and hard Lewis bases respectively, allows for versatile coordination behavior with a wide range of metal ions. The pyridine nitrogen and the exocyclic sulfur atom can act as a bidentate chelating ligand, forming stable five-membered rings with metal centers. Additionally, the amino group can also participate in coordination, leading to potentially tridentate binding modes.

Pyridine-based ligands are known to be efficient in coordinating with various transition metals, such as Cu(II) and Ag(I) nih.gov. The coordination chemistry of aminopyridinato ligands with early transition metals has also been extensively studied, demonstrating their ability to stabilize different oxidation states of the metal centers. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, which in turn influences the geometry and reactivity of the resulting metal complexes vot.pl.

The ability of the thione group to exist in a thiol tautomeric form further expands the coordination possibilities, allowing for the formation of neutral or anionic complexes. This versatility makes this compound and its derivatives attractive for applications in catalysis, materials science, and bioinorganic chemistry.

Development of Chemosensors and Molecular Probes (Focusing on Chemical Recognition Mechanisms)

Derivatives of aminopyridines have shown promise in the development of chemosensors and molecular probes for the detection of various analytes. The underlying principle often involves a change in the photophysical properties, such as fluorescence or color, of the molecule upon binding to a specific ion or molecule. The pyridine ring system can act as a signaling unit, while the amino and other functional groups can serve as the recognition or binding sites.

For instance, a 2-aminopyridine-based fluorescent compound has been reported as a chemosensor for the detection of Fe³⁺ and Hg²⁺ ions. The sensing mechanism in this case was a "switch-off" process, where the fluorescence of the compound was quenched upon binding to the metal ions researchgate.net. The selectivity of these sensors can be tuned by modifying the structure of the aminopyridine derivative, thereby altering its binding affinity for different analytes.

The chemical recognition mechanism in such systems is often based on the coordination of the analyte to the heteroatoms (nitrogen and potentially sulfur in the case of a thione) of the aminopyridine derivative. This interaction can lead to changes in the electronic structure of the molecule, affecting its absorption and emission properties. For example, the interaction can occur at the alpha position of a pyrrole moiety attached to a pyridine ring, leading to a detectable signal mdpi.com. The design of effective chemosensors based on the this compound scaffold would involve leveraging these principles of molecular recognition and signal transduction.

Potential in Material Science: Optoelectronic or Supramolecular Applications

The unique structural and electronic properties of this compound and its derivatives suggest their potential for applications in materials science, particularly in the fields of optoelectronics and supramolecular chemistry. The extended π-system of the pyridine ring, coupled with the electron-donating amino group and the thione functionality, can give rise to interesting photophysical properties.

In the realm of supramolecular chemistry, pyridine-containing molecules are known to participate in the formation of well-ordered assemblies through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. For example, sulfur-containing pyridine-based cations have been used to construct supramolecular assemblies with polyoxometalates rsc.org. The resulting structures are stabilized by a network of weak intermolecular interactions. Similarly, the co-assembly of dipeptides with pyridine derivatives can lead to the formation of supramolecular gels with controlled chirality nih.gov.

The ability of this compound to engage in multiple non-covalent interactions makes it a promising building block for the design of functional supramolecular materials. These materials could find applications in areas such as molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli. Furthermore, the incorporation of this compound into larger conjugated systems could lead to materials with tailored optoelectronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Derivatives and Fused Heterocyclic Systems: Design, Synthesis, and Structural Characterization

Synthesis of Functionalized Pyridine-2(1H)-thione Analogs

The functionalization of the pyridine-2(1H)-thione core is primarily achieved through reactions targeting the reactive sulfur atom. S-alkylation is a common strategy, employing various electrophilic reagents to introduce new functional groups, thereby creating key intermediates for further transformations.

For instance, the reaction of 5-acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thiones with reagents like ethyl chloroacetate, phenacyl chloride, chloroacetone, and chloroacetonitrile leads to the formation of the corresponding S-alkylated derivatives. acs.org Similarly, refluxing 2-thioxopyridine-3-carbonitriles with 2-chloro-N-arylacetamides in ethanol (B145695) with a catalytic amount of triethylamine (B128534) yields 2-(N-aryl)-carboxamidomethylthiopyridine derivatives. acs.org These S-alkylated products are not merely functionalized analogs but are crucial precursors for subsequent cyclization reactions.

Another important functionalization involves the reaction of the S-alkylated intermediates with nucleophiles. The ethyl S-alkylated acetates can be converted into the corresponding acethydrazides by reacting with hydrazine (B178648) hydrate in refluxing ethanol. researchgate.netresearchgate.net These hydrazides are valuable intermediates for synthesizing more complex heterocyclic systems.

The following table summarizes the synthesis of various functionalized pyridine-2(1H)-thione analogs.

| Starting Material | Reagent | Product | Reference |

| 5-Acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thione | Ethyl chloroacetate | Ethyl 5-acetyl-4-aryl-3-cyano-6-methylpyridin-2-ylthio)acetate | researchgate.netresearchgate.net |

| 5-Acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thione | Chloro-N-arylacetamides | 2-(N-aryl)carbamoylmethylthio-3-cyano-6-methylpyridine | researchgate.net |

| Ethyl 5-acetyl-4-aryl-3-cyano-6-methylpyridin-2-ylthio)acetate | Hydrazine hydrate | (5-Acetyl-4-aryl-3-cyano-6-methylpyridin-2-ylthio)acethydrazide | researchgate.netresearchgate.net |

Construction of Thieno[2,3-b]pyridine (B153569) Derivatives via Cyclization Strategies

The 3-amino-5-methylpyridine-2(1H)-thione moiety is an excellent precursor for the synthesis of thieno[2,3-b]pyridines, a class of compounds with noted anti-proliferative and other biological activities. mdpi.comnih.gov The most prevalent synthetic route is the Thorpe-Ziegler cyclization, which involves an intramolecular condensation reaction.

The synthesis typically begins with the S-alkylation of a substituted 3-cyanopyridine-2(1H)-thione. For example, reacting 4-aryl-3-cyanopyridine-2(1H)-thiones with chloroacetonitrile or chloro-N-arylacetamides yields the corresponding S-substituted intermediates. researchgate.netresearchgate.net Treatment of these intermediates with a base, such as sodium ethoxide in boiling ethanol, induces an intramolecular Thorpe-Ziegler cyclization. researchgate.netresearchgate.net This reaction leads to the formation of the 3-aminothieno[2,3-b]pyridine ring system.

The general scheme for this synthesis is as follows:

S-Alkylation: The pyridine-2(1H)-thione is reacted with an α-halo carbonyl or α-halo nitrile compound (e.g., ethyl chloroacetate, chloroacetonitrile).

Cyclization: The resulting intermediate undergoes base-catalyzed intramolecular cyclization to form the fused thiophene (B33073) ring.

This strategy has been successfully employed to synthesize a wide range of thieno[2,3-b]pyridine derivatives, including 3-amino-4-aryl-2-functionalized-thieno[2,3-b]pyridines. researchgate.net The functional group at the 2-position (e.g., carboxamide, carbonitrile, or carboxylate) can be varied depending on the choice of the initial alkylating agent. researchgate.netmdpi.comekb.eg

| Precursor | Reagent(s) | Cyclization Condition | Product | Reference(s) |

| 4-Aryl-3-cyanopyridine-2(1H)-thione | Chloroacetonitrile | Sodium ethoxide, Ethanol | 3-Amino-4-arylthieno[2,3-b]pyridine-2-carbonitrile | researchgate.net |

| 4-Aryl-3-cyanopyridine-2(1H)-thione | Chloro-N-arylacetamides | Sodium ethoxide, Ethanol | 3-Amino-4-aryl-N-arylthieno[2,3-b]pyridine-2-carboxamide | researchgate.netresearchgate.net |

| 5-Acetyl-4-aryl-3-cyano-6-methylpyridin-2-ylthio)acetate | Sodium ethoxide | Ethanol | Ethyl 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxylate | researchgate.netresearchgate.net |

Pyridothienopyrimidine Architectures and Their Synthetic Routes

The 3-aminothieno[2,3-b]pyridine scaffold, synthesized as described above, serves as a building block for constructing more complex, multi-ring heterocyclic systems such as pyridothienopyrimidines. These fused systems are of interest for their pharmacological potential. researchgate.netmdpi.com

The synthesis of the pyridothienopyrimidine core relies on the reactivity of the 3-amino group and an adjacent functional group (e.g., carbonitrile or carboxamide) on the thieno[2,3-b]pyridine ring.

A common route involves the condensation of 3-aminothieno[2,3-b]pyridine-2-carbonitriles with triethyl orthoformate. This reaction forms an intermediate methanimidate derivative, which can then be treated with hydrazine hydrate to cyclize into a 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidine. researchgate.net

Alternatively, starting with a 3-aminothieno[2,3-b]pyridine-2-carboxamide, reaction with triethyl orthoformate can yield a pyrimidine-4(3H)-one derivative. researchgate.net This pyrimidinone can be further functionalized. For example, chlorination with phosphorus oxychloride produces a 4-chloropyrimidine, a versatile intermediate that can react with nucleophiles like hydrazine hydrate to introduce further diversity. researchgate.net These hydrazino derivatives are precursors for synthesizing fused triazolo systems. researchgate.netresearchgate.net

| Starting Thieno[2,3-b]pyridine | Reagent(s) | Product | Reference |

| 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | 1. Triethyl orthoformate2. Hydrazine hydrate | 3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | researchgate.net |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Triethyl orthoformate | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |

| Ethyl 3-amino-4-aryl-2-(N-aryl)carbamoyl-6-methylthieno[2,3-b]pyridine-5-carboxylate | Triethyl orthoformate | Pyridothienopyrimidinone derivative | researchgate.net |

| Ethyl 3-amino-4-aryl-2-(N-aryl)carbamoyl-6-methylthieno[2,3-b]pyridine-5-carboxylate | Carbon disulfide | Pyridothienopyrimidinethione derivative | researchgate.net |

Design and Synthesis of Other Multicyclic Systems Incorporating the Pyridine-2(1H)-thione Core

The synthetic utility of pyridine-2(1H)-thione and its thieno[2,3-b]pyridine derivatives extends beyond pyridothienopyrimidines to a variety of other fused heterocyclic systems.

For instance, 3-aminothieno[2,3-b]pyridines can be used to construct pyridothienotriazinone analogs through diazotization reactions. researchgate.net Another approach involves the reaction of 3-aminothienopyridine derivatives with reagents like maleic anhydride or cyclopentanone to afford 3-substituted-thienopyridine compounds. ekb.eg The resulting cyclopentylideneamino derivatives can undergo further cyclization with phosphorous oxychloride to yield cyclopentapyrido-thienopyridine-9-amines. ekb.eg

Furthermore, the S-methylated derivative of 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thione can react with hydrazine hydrate to furnish a pyrazolo[3,4-b]pyridine, demonstrating an alternative cyclization pathway involving the cyano group and the ring nitrogen. researchgate.net Research has also explored the synthesis of pyranothienopyridines, showcasing the versatility of these intermediates. researchgate.netresearchgate.net

Influence of Substituent Effects on Synthetic Pathways and Molecular Architecture

Substituents on the initial pyridine-2(1H)-thione ring play a crucial role in directing the course of synthetic pathways and defining the final molecular architecture of the resulting derivatives and fused systems.

The nature of the substituents can influence the reactivity of the starting materials and intermediates. For example, electron-withdrawing groups, such as the cyano group at the 3-position, are essential for activating the adjacent position to facilitate the Thorpe-Ziegler cyclization for the formation of the thieno[2,3-b]pyridine ring.

The steric and electronic properties of substituents on the aryl ring (at position 4, for instance) can affect reaction rates and yields. In the synthesis of thieno[2,3-b]pyridines, various aryl groups with different electronic properties (e.g., 4'-Cl or 4'-OMe) have been incorporated to study their effect on the biological activity of the final compounds, which is intrinsically linked to their molecular structure and conformation. nih.gov

Furthermore, the choice of substituents can be a deliberate design element to modulate the physicochemical properties of the final molecules. For example, bulky ester and carbonate functional groups have been incorporated into thieno[2,3-b]pyridines in an effort to disrupt crystal packing and improve solubility, which can be a significant factor for their potential applications. mdpi.com The presence of different substituents on the aryl carboxamide ring of thieno[2,3-b]pyridines has been shown to influence their biological activity, highlighting the importance of substituent effects in the rational design of new compounds. nih.gov

Mechanistic Insights and Reaction Pathways of 3 Amino 5 Methylpyridine 2 1h Thione Chemistry

Elucidation of Reaction Mechanisms in Nucleophilic and Electrophilic Transformations

The 3-Amino-5-methylpyridine-2(1H)-thione molecule possesses both nucleophilic and electrophilic centers, leading to a diverse range of possible reactions.

Nucleophilic Character:

The primary nucleophilic sites are the exocyclic sulfur atom of the thione group and the nitrogen atom of the amino group. The sulfur atom, being a soft nucleophile, readily participates in S-alkylation reactions with various electrophiles. For instance, in the presence of a base, the thione can be deprotonated to form a thiolate anion, which is a potent nucleophile.

The amino group at the 3-position is also nucleophilic and can react with electrophiles. However, its reactivity can be modulated by the electronic effects of the pyridine (B92270) ring and the thione group.

Electrophilic Character:

The carbon atoms of the pyridine ring can act as electrophilic centers, particularly when activated by electron-withdrawing groups or through protonation of the ring nitrogen. The C4 and C6 positions are generally more susceptible to nucleophilic attack. The carbon atom of the C=S double bond also exhibits electrophilic character.

Investigations of Intermediates and Transition States in Complex Cyclizations (e.g., Thorpe-Ziegler Reaction)

While specific studies on the intermediates and transition states in complex cyclizations of this compound are not extensively documented, mechanistic insights can be drawn from analogous reactions, such as the Thorpe-Ziegler reaction of related 3-cyanopyridine-2(1H)-thiones.

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile compound, catalyzed by a base, to form a cyclic α-ketonitrile. In the context of pyridinethione chemistry, a derivative of this compound, where the amino group is transformed into a nitrile-containing side chain, can undergo such a cyclization.

Plausible Mechanism for a Thorpe-Ziegler-type Cyclization:

A plausible mechanism for a Thorpe-Ziegler-type reaction involving a derivative of this compound is outlined below. This reaction typically involves a substrate where an S-alkylated side chain contains a nitrile group.

Deprotonation: A strong, sterically hindered base, such as sodium ethoxide or potassium tert-butoxide, abstracts a proton from the α-carbon of the S-alkylated side chain, generating a carbanion intermediate.

Intramolecular Nucleophilic Attack: The newly formed carbanion then acts as a nucleophile, attacking the carbon atom of the nitrile group on the pyridine ring (or a nitrile group on another side chain if the cyclization is to form a different ring system). This leads to the formation of a cyclic imine anion intermediate.

Tautomerization/Protonation: The cyclic imine anion can then tautomerize to a more stable enamine. Subsequent protonation during acidic workup yields the final cyclized product, often a thieno[2,3-b]pyridine (B153569) derivative.

The transition state for the cyclization step is believed to involve a pseudo-chair or boat conformation that minimizes steric strain as the carbanion approaches the nitrile group. The stability of the carbanion intermediate is a key factor in the reaction's feasibility.

Role of Catalysts and Reaction Conditions in Directing Reaction Outcomes

Catalysts and reaction conditions play a pivotal role in determining the products of reactions involving this compound and its derivatives.

Catalysts:

Bases: Basic catalysts are essential for many reactions.

Piperidine: A catalytic amount of a secondary amine like piperidine is often used in condensation reactions to form pyridinethione derivatives.

Sodium Acetate: As a basic catalyst, sodium acetate can be employed in S-alkylation reactions.

Sodium Ethoxide/Potassium tert-Butoxide: Strong alkoxide bases are crucial for promoting intramolecular cyclizations like the Thorpe-Ziegler reaction by facilitating the formation of carbanion intermediates.

Acids: Acid catalysts can be used to promote hydrolysis of intermediates or to catalyze other types of cyclizations.

Reaction Conditions:

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Ethanol (B145695) is a common solvent for many of these reactions.

Temperature: Reaction temperatures can affect the rate of reaction and the product distribution. Refluxing conditions are often employed to drive reactions to completion.

Concentration: In intramolecular reactions like the Thorpe-Ziegler cyclization, high dilution conditions are sometimes used to favor the intramolecular pathway over intermolecular side reactions.

The interplay of these factors allows for the selective synthesis of a variety of heterocyclic compounds from this compound precursors.

Quantitative Kinetic Studies of Key Reactions (if applicable)

To date, detailed quantitative kinetic studies specifically for the reactions of this compound have not been reported in the available scientific literature. Such studies would be valuable for a more in-depth understanding of the reaction mechanisms, including the determination of reaction orders, rate constants, and activation energies. The absence of this data highlights an area for future research in the chemistry of this compound.

Future Research Directions and Perspectives in the Chemistry of Pyridine 2 1h Thiones

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyridine (B92270) derivatives is continuously evolving, with a significant shift away from traditional, often harsh, multi-step procedures towards more efficient and environmentally benign strategies. bohrium.comymerdigital.com Future work on 3-Amino-5-methylpyridine-2(1H)-thione and its analogs will likely focus on the development and optimization of one-pot multicomponent reactions (MCRs). bohrium.comacsgcipr.org MCRs are advantageous as they combine three or more reactants in a single operation, which increases efficiency, improves atom economy, and reduces waste by minimizing intermediate isolation and purification steps. nih.gov

The exploration of novel catalytic systems and reaction conditions is a parallel avenue of research. This includes the use of eco-friendly catalysts to facilitate reactions under milder conditions. researchgate.netresearchgate.net Furthermore, non-traditional energy sources are being increasingly investigated to promote these syntheses. Methodologies such as microwave-assisted synthesis and ultrasound irradiation have been recognized as green chemistry tools that can dramatically shorten reaction times, increase yields, and lead to purer products compared to conventional heating methods. nih.govshd.org.rsresearchgate.net Ultrasound-promoted synthesis, for instance, offers advantages like excellent yields and simple workup procedures, making it a highly attractive method for preparing pyridine-2(1H)-one and thione derivatives. nih.gov

| Feature | Traditional Synthesis | Sustainable/Novel Synthesis |

| Reaction Type | Multi-step, sequential reactions | One-pot, Multicomponent Reactions (MCRs) bohrium.comymerdigital.com |

| Efficiency | Often lower yields, requires intermediate isolation | Higher yields, increased atom economy nih.gov |

| Energy Source | Conventional heating (e.g., oil baths) | Microwave irradiation, Ultrasound nih.govshd.org.rs |

| Reaction Time | Often long (hours to days) | Significantly shorter (minutes) nih.govnih.gov |

| Environmental Impact | Higher solvent consumption, more waste generated | Reduced solvent use, less waste rasayanjournal.co.in |

| Catalysis | May use harsh or stoichiometric reagents | Use of green and recoverable catalysts researchgate.net |

Design of Advanced Functional Materials Based on the Compound’s Scaffold

The inherent structural features of this compound make it an excellent scaffold for the design of advanced functional materials. The presence of the thione group, the amino group, and the aromatic pyridine ring provides multiple sites for chemical modification and coordination.

Future research will likely exploit the thione group's ability to act as a ligand in coordination chemistry, forming complexes with various metals. cymitquimica.com These metal complexes could find applications in catalysis or as materials with unique optical or electronic properties. Additionally, the pyridine-2(1H)-thione core is a privileged scaffold in medicinal chemistry. nih.gov Extensive research is anticipated in designing and synthesizing derivatives with potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govtandfonline.com The development of antimicrobial nanocoatings incorporating related pyridine-thione zinc salts highlights a tangible application route for such materials in healthcare and industry to prevent microbial contamination.

Integration with Flow Chemistry and Automated Synthesis